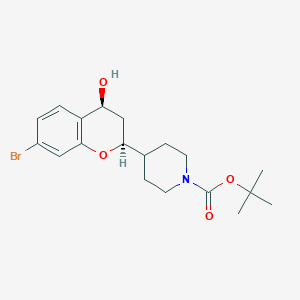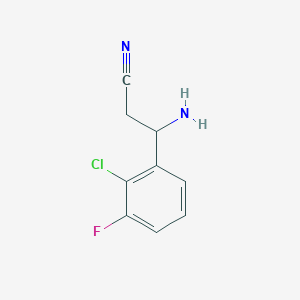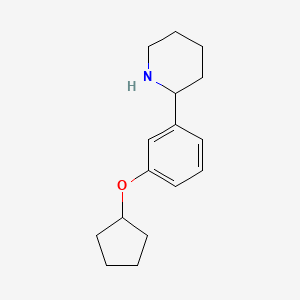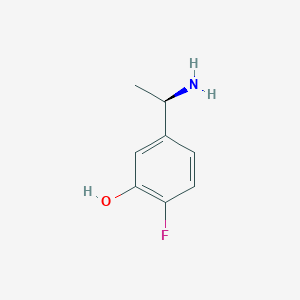
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzoate ester, with a methoxy group and a cyano group on the phenyl ring. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate typically involves multiple steps. One common synthetic route starts with the esterification of 5-amino-2-methoxybenzoic acid with methanol to form methyl 5-amino-2-methoxybenzoate. This intermediate is then reacted with 3-cyanobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane .
Industrial production methods may involve similar steps but are optimized for higher yields and scalability. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and efficiency.
Análisis De Reacciones Químicas
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with hydrobromic acid can replace the methoxy group with a bromine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfone derivatives, amine derivatives, and halogenated compounds .
Aplicaciones Científicas De Investigación
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit certain enzymes and pathways involved in these diseases.
Industry: It is used in the production of dyes and pigments, as well as in the formulation of certain types of polymers and resins
Mecanismo De Acción
The mechanism of action of Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase, which is involved in various physiological processes. The cyano group can also interact with cellular proteins, leading to the modulation of signaling pathways and gene expression. These interactions result in the compound’s biological effects, such as antibacterial and anticancer activities .
Comparación Con Compuestos Similares
Methyl 5-(3-cyanophenylsulfonamido)-2-methoxybenzoate can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A well-known antibiotic used to treat bacterial infections. Unlike this compound, sulfamethoxazole has a simpler structure and is primarily used in combination with trimethoprim.
Sulfadiazine: Another antibiotic with a similar sulfonamide group but different substituents on the aromatic ring. It is used to treat a variety of infections, including toxoplasmosis.
Sulfapyridine: Used in the treatment of dermatitis herpetiformis and rheumatoid arthritis. It has a different mechanism of action compared to this compound due to its unique structure.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C16H14N2O5S |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
methyl 5-[(3-cyanophenyl)sulfonylamino]-2-methoxybenzoate |
InChI |
InChI=1S/C16H14N2O5S/c1-22-15-7-6-12(9-14(15)16(19)23-2)18-24(20,21)13-5-3-4-11(8-13)10-17/h3-9,18H,1-2H3 |
Clave InChI |
SLILUSNMBBGHPL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052764.png)

![(R)-4-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13052789.png)


![Diethyl 4-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13052811.png)
![Cis-Benzyl 2-(Hydroxymethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B13052819.png)


